molecular formula C7H2BrF2N B059677 2-Bromo-4,5-difluorobenzonitrile CAS No. 64695-82-5

2-Bromo-4,5-difluorobenzonitrile

Cat. No. B059677
CAS RN: 64695-82-5
M. Wt: 218 g/mol
InChI Key: YHOIAMUAYXTORN-UHFFFAOYSA-N
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Description

“2-Bromo-4,5-difluorobenzonitrile” is a chemical compound with the empirical formula C7H2BrF2N . It has a molecular weight of 218.00 . The IUPAC name for this compound is 2-bromo-4,5-difluorobenzonitrile .


Molecular Structure Analysis

The SMILES string representation of “2-Bromo-4,5-difluorobenzonitrile” is Fc1cc(Br)c(cc1F)C#N . The InChI code for this compound is 1S/C7H2BrF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H .

Scientific Research Applications

Organic Synthesis Intermediate

“2-Bromo-4,5-difluorobenzonitrile” is used as an intermediate in organic synthesis . It can be used in the production of a variety of other chemicals, contributing to the development of new compounds and materials.

Pharmaceutical Intermediate

This compound also serves as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs, contributing to advancements in medicine and healthcare.

Fluorinated Benzoic Acid Derivative

It is a fluorinated benzoic acid derivative . This makes it useful in a variety of organic and inorganic reactions, expanding its range of applications in chemical research.

Thermally Activated Delayed Fluorescent (TADF) Emitters

This compound has been investigated for its potential use in thermally activated delayed fluorescent (TADF) emitters. These emitters are important in the field of optoelectronics, particularly in the development of efficient and cost-effective organic light-emitting diodes (OLEDs).

Chemical Building Blocks

“2-Bromo-4,5-difluorobenzonitrile” is considered a chemical building block . It can be used in the synthesis of a wide range of other compounds, serving as a fundamental component in many chemical reactions.

Safety and Hazards

“2-Bromo-4,5-difluorobenzonitrile” has a GHS07 pictogram, indicating that it can cause harm . The signal word for this compound is "Warning" . It may cause severe skin burns, eye damage, and respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOIAMUAYXTORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598215
Record name 2-Bromo-4,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-difluorobenzonitrile

CAS RN

64695-82-5
Record name 2-Bromo-4,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,5-difluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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